molecular formula C9H6BrN3O B2417625 4-(5-Bromopyridin-2-yl)-1H-pyrimidin-6-one CAS No. 2023299-27-4

4-(5-Bromopyridin-2-yl)-1H-pyrimidin-6-one

Cat. No. B2417625
M. Wt: 252.071
InChI Key: QJGMRDLKWXQUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of similar compounds includes a pyridine ring attached to various functional groups . The exact molecular structure of “4-(5-Bromopyridin-2-yl)-1H-pyrimidin-6-one” is not specified in the searched resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a white to light yellow color and a powder form. They have a melting point of 86°C to 93°C .

Scientific Research Applications

Tautomeric Forms and Crystal Structures

Pyrimidin-4-one derivatives, including 4-(5-Bromopyridin-2-yl)-1H-pyrimidin-6-one, have been studied for their ability to adopt different tautomeric forms in crystals, influencing hydrogen bonding patterns. This has implications for understanding the molecular structure and behavior in pharmaceutical applications (Gerhardt & Bolte, 2016).

Coordination Chemistry and Polymer Formation

Research on compounds related to 4-(5-Bromopyridin-2-yl)-1H-pyrimidin-6-one, like pyrimidin-5-yl-derivatives, has shown selective coordination to zinc(II) ions. This forms the basis for creating coordination polymers with potential applications in materials science and catalysis (Klein et al., 2014).

Antibacterial Applications

Derivatives of pyrimidin-4-yl, closely related to the compound , have been synthesized and evaluated for their antibacterial properties, demonstrating potential as antimicrobial agents (Afrough et al., 2019).

Synthesis Techniques

Studies have shown the effective synthesis of related pyrimidin-4-one derivatives using modern techniques like microwave and ultrasound, enhancing the efficiency and selectivity of these processes. This is crucial for pharmaceutical and chemical manufacturing (Lahsasni, 2013).

Novel Pyridine Derivatives and Biological Activities

Research into novel pyridine derivatives, synthesized via Suzuki cross-coupling reactions involving similar compounds, has explored their potential biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Safety And Hazards

Similar compounds may cause skin irritation, serious eye irritation, and respiratory irritation. They may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(5-bromopyridin-2-yl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-6-1-2-7(11-4-6)8-3-9(14)13-5-12-8/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGMRDLKWXQUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromopyridin-2-yl)-1H-pyrimidin-6-one

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